molecular formula C12H8Cl2O2 B13712055 2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol

2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol

Cat. No.: B13712055
M. Wt: 255.09 g/mol
InChI Key: WCEGFFFUXPLOGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol is a chlorinated biphenyl derivative of significant interest in specialized organic synthesis and biochemical research. This compound belongs to the class of polychlorinated biphenyls (PCBs), specifically falling under the sub-category of dichlorobenzenes and catechols, which are known for their utility as building blocks and intermediates in the development of more complex molecular architectures . While specific mechanistic data for this exact isomer is limited in the public domain, research on structurally similar biphenyl-2,3-diol analogues has identified interactions with enzymes such as biphenyl-2,3-diol 1,2-dioxygenase (BphC) from Burkholderia xenovorans LB400 . This enzyme, which shows a preference for catechols with groups adjacent to the hydroxyl substituents, is involved in the biodegradation pathway of biphenyl compounds, suggesting potential research applications for this compound in environmental microbiology and bioremediation studies . The presence of chlorine atoms at the 2 and 2' positions, combined with hydroxyl groups at the 3 and 3' positions, creates a distinct electronic and steric profile that influences its reactivity and binding properties. Predicted ADMET properties from in silico models indicate this small molecule has an average molecular weight of approximately 255.1 g/mol (based on the formula C12H8Cl2O2), is highly lipid-soluble (LogP ~4.22), and is expected to have high gastrointestinal absorption and blood-brain barrier penetration . These characteristics are critical for researchers to consider when designing experiments and handling the material. Computed properties also include a polar surface area of about 40.46 Ų and a density of approximately 1.7 g/cm³ (based on similar compounds) . Intended Research Applications: • Intermediate for the synthesis of complex organic molecules and ligands • Substrate or inhibitor in enzymatic studies involving dioxygenases • Building block for materials science and chemical biology probes Handling and Storage: Precautions for safe handling should be observed, including working in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes to prevent potential irritation . Avoid the formation of dust and aerosols. The product should be stored tightly closed in a dry, cool, and well-ventilated place, separated from foodstuff containers or incompatible materials . Notice: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct their own thorough safety assessments before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8Cl2O2

Molecular Weight

255.09 g/mol

IUPAC Name

2-chloro-3-(2-chloro-3-hydroxyphenyl)phenol

InChI

InChI=1S/C12H8Cl2O2/c13-11-7(3-1-5-9(11)15)8-4-2-6-10(16)12(8)14/h1-6,15-16H

InChI Key

WCEGFFFUXPLOGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)Cl)C2=C(C(=CC=C2)O)Cl

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 2,2 Dichloro 1,1 Biphenyl 3,3 Diol

Established Synthetic Strategies for Substituted Biphenyls and Biphenyldiols

The construction of the 2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol scaffold can be approached through several established synthetic strategies. These methods primarily focus on the formation of the carbon-carbon bond between the two phenyl rings and the subsequent or concurrent introduction of the chloro and hydroxyl substituents.

Cross-Coupling Reactions for Biphenyl (B1667301) Core Construction

Cross-coupling reactions are a cornerstone of modern organic synthesis and offer powerful tools for the formation of biaryl linkages. Several palladium- and nickel-catalyzed reactions are particularly relevant for the synthesis of halogenated biphenyls.

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biphenyls due to its mild reaction conditions and tolerance of a wide range of functional groups. nobelprize.org This palladium-catalyzed reaction involves the cross-coupling of an organoboron compound with an organohalide. nobelprize.org For the synthesis of this compound, a potential strategy would involve the coupling of a suitably substituted arylboronic acid with a halogenated aromatic compound.

A plausible synthetic route could employ the Suzuki-Miyaura coupling of a (2-chloro-3-hydroxyphenyl)boronic acid derivative with a 1-bromo-2-chloro-3-hydroxybenzene derivative, or a protected version thereof. The use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, in the presence of a base like sodium carbonate or potassium phosphate, is typical for these transformations. nih.govnih.gov The reaction is generally performed in a solvent system such as a mixture of toluene, ethanol, and water.

A combined Directed ortho Metalation (DoM) and Suzuki-Miyaura cross-coupling strategy has been successfully applied for the regiospecific synthesis of various chlorodihydroxybiphenyls. researchgate.net This approach allows for the precise placement of substituents on the biphenyl core. For instance, a protected 2-chlorophenol (B165306) could undergo ortho-lithiation followed by boronation to generate the required boronic acid precursor. Subsequent Suzuki-Miyaura coupling with a protected 2-chloro-3-bromophenol would yield the protected biphenyl, which can then be deprotected to afford the final product. The synthesis of di- and tri-ortho-substituted biaryls, which are structurally related to the target molecule, has been achieved using specialized N-heterocyclic carbene (NHC)-bearing palladacycle catalysts at room temperature. organic-chemistry.org

Reactant A Reactant B Catalyst Base Solvent Potential Product
2-chloro-3-(methoxymethoxy)phenylboronic acid1-bromo-2-chloro-3-(methoxymethoxy)benzenePd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O2,2'-Dichloro-3,3'-bis(methoxymethoxy)-1,1'-biphenyl
2-chloro-3-hydroxyphenylboronic acid1-bromo-2-chloro-3-hydroxybenzenePd(OAc)₂ / SPhosK₃PO₄2-PropanolThis compound

The Ullmann reaction, one of the earliest methods for biaryl synthesis, traditionally involves the copper-promoted coupling of two aryl halides at high temperatures. wikipedia.orgorganic-chemistry.org The classic Ullmann condensation can be adapted for the homocoupling of a 1-halo-2-chloro-3-hydroxybenzene derivative to form the symmetrical this compound. The reactivity of the aryl halide is a critical factor, with iodides being more reactive than bromides, and chlorides being the least reactive. wikipedia.org

Modern modifications of the Ullmann reaction often employ soluble copper catalysts and ligands, which can lead to milder reaction conditions and improved yields. wikipedia.org For the synthesis of the target molecule, a 1-iodo-2-chloro-3-alkoxybenzene could be subjected to Ullmann coupling conditions using a copper catalyst, potentially with a ligand such as 1,10-phenanthroline, in a high-boiling polar solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP).

Reactant Catalyst Solvent Temperature Potential Product
1-Iodo-2-chloro-3-methoxybenzeneCopper powderDMF>150°C2,2'-Dichloro-3,3'-dimethoxy-1,1'-biphenyl
1-Bromo-2-chloro-3-benzyloxybenzeneCuI / PhenanthrolineNMP180-200°C2,2'-Dichloro-3,3'-bis(benzyloxy)-1,1'-biphenyl

The Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organohalide. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and reactivity. jk-sci.com A synthetic strategy for this compound using the Negishi coupling could involve the preparation of a (2-chloro-3-hydroxyphenyl)zinc halide reagent and its subsequent coupling with a 1-halo-2-chloro-3-hydroxybenzene derivative.

The organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent by transmetalation with a zinc halide, or directly from an organohalide using activated zinc metal. sigmaaldrich.com The subsequent cross-coupling is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄. wikipedia.org

Organozinc Reagent Organohalide Catalyst Solvent Potential Product
(2-chloro-3-methoxyphenyl)zinc chloride1-iodo-2-chloro-3-methoxybenzenePd(PPh₃)₄THF2,2'-Dichloro-3,3'-dimethoxy-1,1'-biphenyl
(2-chloro-3-hydroxyphenyl)zinc bromide1-bromo-2-chloro-3-hydroxybenzeneNi(dppe)Cl₂DMFThis compound

Oxidative Coupling Methodologies for Diol Formation

Oxidative coupling of phenols presents a direct route to biphenyldiols. This approach involves the dimerization of a phenolic precursor, often facilitated by a metal catalyst or a chemical oxidant. For the synthesis of this compound, the oxidative homocoupling of 2-chloro-3-hydroxyphenol would be the most direct pathway.

Various reagents and catalysts have been employed for oxidative phenol (B47542) coupling, including iron(III) chloride, potassium ferricyanide, and complexes of vanadium, copper, and ruthenium. nih.govnih.gov The regioselectivity of the coupling (ortho-ortho, ortho-para, or para-para) is a critical aspect and is influenced by the steric and electronic properties of the substituents on the phenol ring, as well as the reaction conditions. For the desired this compound, an ortho-ortho coupling of 2-chlorophenol would be required, followed by hydroxylation, or the direct ortho-ortho coupling of a 2-chloro-3-substituted phenol.

Phenolic Precursor Oxidant/Catalyst Solvent Potential Product
2-ChlorophenolFeCl₃DichloromethaneMixture of chlorinated biphenyldiols
2-Chloro-3-methoxyphenolVanadium oxyacetylacetonateToluene2,2'-Dichloro-3,3'-dimethoxy-[1,1'-biphenyl]-x,x'-diol isomers

Nucleophilic Aromatic Substitution Routes for Halogenated Biphenyls

Nucleophilic aromatic substitution (SNAr) offers a pathway to introduce hydroxyl groups onto a pre-existing polychlorinated biphenyl backbone. libretexts.org This strategy would involve the synthesis of 2,2',3,3'-tetrachlorobiphenyl, followed by the selective substitution of two chlorine atoms with hydroxide (B78521) ions.

The feasibility of SNAr reactions on aryl halides is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group (in this case, a chlorine atom) activates the ring towards nucleophilic attack. libretexts.org In the case of 2,2',3,3'-tetrachlorobiphenyl, the chlorine atoms themselves are moderately electron-withdrawing, which may facilitate the substitution under forcing conditions, such as high temperatures and pressures in the presence of a strong base like sodium hydroxide. However, achieving selective substitution at the 3 and 3' positions would be a significant challenge, and mixtures of isomers would be expected.

Starting Material Nucleophile Conditions Potential Product(s)
2,2',3,3'-TetrachlorobiphenylNaOHHigh Temperature, High PressureMixture of dichlorodihydroxybiphenyl isomers
2,2'-Dichlorobiphenyl (B50601)-Hydroxylation agent (e.g., Fenton's reagent)Mixture of hydroxylated 2,2'-dichlorobiphenyls

Regioselective and Stereoselective Synthesis of Dichlorinated Biphenyldiols

The construction of the this compound scaffold necessitates methods that can control both the placement of substituents on the aromatic rings (regioselectivity) and the spatial orientation of these groups due to restricted rotation around the biphenyl bond (stereoselectivity).

Control of Dichloro- and Dihydroxy-Substitution Patterns

Achieving the specific 2,2'-dichloro and 3,3'-dihydroxy substitution pattern is primarily accomplished through modern cross-coupling reactions. These methods involve the coupling of two appropriately pre-functionalized benzene (B151609) rings. The key is the strategic synthesis of the precursor monomers where the chloro and protected-hydroxy groups are already in place.

Commonly employed methods include the Suzuki-Miyaura, Ullmann, and Negishi cross-coupling reactions. rsc.org The Suzuki-Miyaura coupling is particularly prevalent due to its mild reaction conditions and tolerance of a wide range of functional groups. For the synthesis of a molecule like this compound, a typical approach would involve the coupling of a 2-chloro-3-methoxyphenylboronic acid with a 1-bromo-2-chloro-3-methoxybenzene (B178452) (or vice-versa), followed by demethylation to reveal the diol.

Table 1: Comparison of Cross-Coupling Reactions for Biaryl Synthesis

Coupling Reaction Typical Reactants Catalyst System Advantages Challenges
Suzuki-Miyaura Aryl Boronic Acid + Aryl Halide Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) High functional group tolerance, mild conditions, commercially available reagents. Boronic acids can be unstable; removal of boron-containing byproducts.
Ullmann Two Aryl Halides Copper (often high temperatures) or Palladium catalyst (milder conditions) Useful for symmetrical biaryls; can be cost-effective. Often requires harsh conditions (high temp), limited substrate scope for unsymmetrical products.

| Negishi | Aryl Organozinc + Aryl Halide | Pd or Ni catalyst | High reactivity and yield. | Organozinc reagents are moisture and air-sensitive. |

Regioselectivity is dictated by the synthesis of the starting materials. For instance, the preparation of 2-chloro-3-hydroxyphenol derivatives can be achieved through directed ortho-metalation followed by chlorination and subsequent functional group manipulations. Methodologies for the regioselective synthesis of polysubstituted pyrroles and pyrazoles demonstrate the principles of controlling substituent placement through careful selection of starting materials and reaction pathways, which can be conceptually applied to benzene derivatives. nih.govmdpi.com

Strategies for Atropisomerism Control in Biphenyl Synthesis

Atropisomers are stereoisomers that result from hindered rotation around a single bond. illinois.edu For this compound, the bulky chlorine atoms at the ortho positions restrict free rotation, leading to the existence of stable, non-interconverting enantiomers (atropisomers). pharmaguideline.com Controlling the formation of a single atropisomer is a central challenge in the synthesis of such axially chiral compounds.

Strategies for controlling atropisomerism can be broadly categorized as:

Auxiliary-Controlled Synthesis: A chiral auxiliary is attached to one of the precursor molecules. This auxiliary directs the coupling reaction to favor the formation of one diastereomer. Subsequent removal of the auxiliary yields the enantiomerically enriched product. Oxazoline-mediated Ullmann coupling is a classic example of this approach. nih.gov

Catalyst-Controlled Synthesis: An external chiral catalyst, typically a transition metal complex with a chiral ligand, is used to control the stereochemical outcome of the aryl-aryl bond formation. This is a highly attractive and atom-economical method.

Central-to-Axial Chirality Transfer: A pre-existing stereocenter in the molecule is used to direct the formation of the chiral axis during a cyclization or coupling step. nih.gov

A critical factor is the energy barrier to rotation. The presence of bulky ortho substituents increases this barrier, making the atropisomers stable enough to be isolated. illinois.edupharmaguideline.com In some cases, if a mixture of atropisomers is formed, thermal equilibration can be used to enrich the thermodynamically more stable isomer. illinois.edu

Enantioselective Approaches for Chiral Analogs

The development of enantioselective methods is crucial for accessing single enantiomers of axially chiral biphenyls, which often exhibit different biological activities. Asymmetric catalysis, particularly palladium-catalyzed cross-coupling reactions, has emerged as a powerful tool.

The key to enantioselectivity in these reactions is the design of chiral ligands. Axially chiral biaryl diphosphine ligands, such as BINAP, are highly effective. More recently, novel chiral anionic ligands have been investigated for Suzuki-Miyaura reactions. These ligands can engage in distal ionic interactions with the substrate, effectively directing the axial chirality of the resulting biaryl compound and leading to significantly higher enantiomeric excess (ee). yau-awards.com For example, using an anionic chiral ligand instead of a neutral one has been shown to increase the enantiomeric excess by up to 74%. yau-awards.com

Chiral phosphoric acids have also been utilized as organocatalysts in asymmetric synthesis to produce axially chiral biphenyl diols. nih.gov These catalysts can promote enantioselective transformations through hydrogen bonding interactions.

Table 2: Selected Enantioselective Methods in Biaryl Synthesis

Method Catalyst/Ligand Type Principle Reported Enantiomeric Excess (ee) Reference
Asymmetric Suzuki-Miyaura Pd with Chiral Phosphine Ligands (e.g., BINAP derivatives) Chiral environment around the metal center directs the coupling. Often >90% nih.gov
Asymmetric Suzuki-Miyaura Pd with Chiral Anionic Ligands Distal ionic interactions between ligand and substrate direct stereochemistry. Up to 74% increase compared to neutral ligands. yau-awards.com
Asymmetric Oxa-Michael Cyclization Chiral Phosphoric Acids (CPA) CPA-catalyzed intramolecular cyclization to form chiral precursors. Up to 99% whiterose.ac.uk

Development of Novel Synthetic Routes and Process Intensification

While traditional batch synthesis methods are well-established, there is a growing emphasis on developing more efficient, safer, and sustainable synthetic routes. Process intensification (PI) aims to achieve this by redesigning processes and equipment. cetjournal.it

For the synthesis of complex molecules like dichlorinated biphenyldiols, novel synthetic routes often focus on minimizing steps, improving atom economy, and enabling scalability. This can involve the development of new catalysts that operate under milder conditions or the use of one-pot procedures where multiple transformations occur in a single reactor. researchgate.netmdpi.combeilstein-journals.org

Process intensification can be achieved by transitioning from batch to continuous flow synthesis. cetjournal.it Flow chemistry offers several advantages:

Enhanced Safety: Small reactor volumes and superior heat exchange capabilities minimize the risks associated with highly exothermic reactions. cetjournal.it

Improved Control: Precise control over reaction parameters like temperature, pressure, and residence time leads to higher yields and selectivities.

Scalability: Production can be scaled up by running the reactor for longer periods or by using multiple reactors in parallel, avoiding the challenges of scaling up large batch reactors.

Integration of Steps: Multiple reaction and purification steps can be "telescoped" into a single continuous process, reducing waste and processing time. chemrxiv.org

For example, a multi-step synthesis could be redesigned to run in a series of connected tubular or continuous stirred-tank reactors (CSTRs). cetjournal.it The Fischer indole (B1671886) synthesis, a classic reaction, has been successfully intensified using continuous flow reactors, including microwave-assisted systems, dramatically reducing reaction times from hours to minutes and improving yields. researchgate.net These principles of converting batch processes into continuous, intensified operations are directly applicable to the synthesis of specialty chemicals like this compound.

Structural Elucidation and Advanced Spectroscopic Characterization of 2,2 Dichloro 1,1 Biphenyl 3,3 Diol

Molecular Geometry and Conformation Analysis

The defining structural feature of 2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol is the biphenyl (B1667301) core, which consists of two phenyl rings linked by a single carbon-carbon bond. The substituents, two chlorine atoms at the 2 and 2' positions and two hydroxyl groups at the 3 and 3' positions, play a crucial role in dictating the molecule's preferred spatial orientation.

Intramolecular Interactions and Rotational Barriers

The presence of bulky chlorine atoms at the ortho positions (2 and 2') of the biphenyl linkage introduces significant steric hindrance. libretexts.orgnih.gov This steric repulsion between the ortho-substituents prevents the two phenyl rings from adopting a coplanar arrangement. Rotation around the central carbon-carbon single bond is restricted, leading to a non-planar, or twisted, conformation. libretexts.org The energy required to overcome this rotational restriction is known as the rotational barrier. In substituted biphenyls, particularly those with large ortho substituents, this barrier can be substantial, influencing the molecule's conformational stability and the potential for isolable rotational isomers. libretexts.orgresearchgate.net The magnitude of this barrier is a key determinant of whether the compound can exist as stable atropisomers at room temperature. libretexts.org For spontaneous racemization of substituted biphenyls to be prevented at room temperature, an activation energy barrier of 16 to 19 kcal/mole is generally required. libretexts.org

Dihedral Angle Dynamics in Substituted Biphenyls

The degree of twisting between the two phenyl rings is quantified by the dihedral angle. In an unsubstituted biphenyl molecule, this angle is approximately 45 degrees in the gas phase, representing a balance between steric hindrance of the ortho-hydrogens and the electronic stabilization of a planar conformation that allows for pi-orbital overlap between the rings. libretexts.org For 2,2'-disubstituted biphenyls, such as the target molecule, the dihedral angle is expected to be significantly larger, approaching 90 degrees to minimize the steric clash between the large chlorine atoms. libretexts.orgnih.gov This perpendicular arrangement, however, disrupts the conjugation between the phenyl rings. The dynamics of this dihedral angle are influenced by factors such as temperature and the solvent environment. rsc.org

Conformational Isomerism and Stability

Due to the restricted rotation around the biphenyl linkage, this compound can exist as conformational isomers. If the rotational energy barrier is sufficiently high, these conformers can be stable and isolable as distinct chemical entities known as atropisomers. libretexts.org The stability of these atropisomers is directly related to the size of the ortho substituents; larger substituents lead to higher rotational barriers and greater stability of the individual atropisomers. libretexts.orgresearchgate.net The presence of four different substituents on the biphenyl core (two chlorines and two hydroxyls) in a specific arrangement can lead to chiral atropisomers, which are non-superimposable mirror images of each other. libretexts.org

High-Resolution Spectroscopic Techniques for Structural Confirmation

The precise structure of this compound can be unequivocally confirmed through the application of various high-resolution spectroscopic methods. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FTIR, Raman) are particularly powerful tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the chlorine and hydroxyl substituents. Due to the molecular asymmetry, the aromatic protons on each ring are expected to be chemically non-equivalent, leading to complex splitting patterns. The hydroxyl protons will appear as a singlet, the chemical shift of which can be dependent on concentration and solvent due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum is expected to show 12 distinct signals for the 12 carbon atoms of the biphenyl core, reflecting the lack of symmetry. The chemical shifts of the carbon atoms are significantly influenced by the attached substituents. Carbons bonded to chlorine will be shifted downfield, while those bonded to the hydroxyl group will also experience a characteristic shift.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assigning the complex ¹H and ¹³C NMR spectra. COSY experiments establish correlations between coupled protons, helping to identify adjacent protons on the aromatic rings. HSQC correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the carbon spectrum.

¹H and ¹³C NMR Spectral Data (Predicted)

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1, C1'-~135-140
C2, C2'-~125-130
C3, C3'-~150-155
C4, C4'~7.0-7.2~115-120
C5, C5'~6.8-7.0~120-125
C6, C6'~7.2-7.4~130-135
OH~5.0-6.0-

Note: The chemical shift values are predicted based on general principles and data for analogous compounds. Actual experimental values may vary.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-Cl, C=C (aromatic), and C-O stretching vibrations. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the hydroxyl groups, with its broadness suggesting hydrogen bonding. The C-Cl stretching vibrations typically appear in the fingerprint region, between 800 and 600 cm⁻¹. Aromatic C=C stretching vibrations will give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations are often strong in the Raman spectrum. The C-Cl bond, being polarizable, is also expected to show a distinct Raman signal.

Vibrational Spectroscopy Data (Predicted)

Functional GroupVibrational ModeFTIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
O-HStretching3200-3600 (broad)-
C-H (aromatic)Stretching3000-31003000-3100
C=C (aromatic)Stretching1450-16001450-1600
C-OStretching1200-1300-
C-ClStretching600-800600-800

Note: The vibrational frequencies are predicted based on characteristic group frequencies and may vary in the actual experimental spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometry data, including specific fragmentation pathways and the relative abundance of daughter ions for this compound, are not available in the reviewed literature. While general fragmentation patterns for related chlorinated biphenyls often involve the loss of chlorine atoms (Cl) or hydrogen chloride (HCl), specific data for the target molecule is required for a precise analysis.

Solid-State Structural Investigations

Single-Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction study for this compound has not been found in the searched databases. Consequently, crucial crystallographic data, which would be presented in the table below, remains undetermined.

Crystallographic Parameter Value
Crystal SystemData Not Available
Space GroupData Not Available
a (Å)Data Not Available
b (Å)Data Not Available
c (Å)Data Not Available
α (°)Data Not Available
β (°)Data Not Available
γ (°)Data Not Available
Volume (ų)Data Not Available
ZData Not Available
Dihedral Angle (°)Data Not Available

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Without crystallographic data, a definitive analysis of the crystal packing and the specific intermolecular interactions, such as hydrogen and halogen bonds, for this compound cannot be conducted. The presence of hydroxyl groups suggests the high likelihood of hydrogen bonding, and the chlorine substituents indicate potential for halogen bonding, but the specific nature and geometry of these interactions are unknown.

Reactivity Profiles and Chemical Transformations of 2,2 Dichloro 1,1 Biphenyl 3,3 Diol

Functionalization Reactions at Hydroxyl and Aromatic Sites

The presence of both reactive hydroxyl groups and an activated aromatic system provides multiple avenues for functionalization. These sites can be targeted selectively to build more complex molecular architectures.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The outcome of such reactions on 2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol is dictated by the directing effects of the substituents already present on the biphenyl (B1667301) core. libretexts.orglibretexts.orgkhanacademy.org The key principle of EAS involves the aromatic ring acting as a nucleophile, attacking an electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex. youtube.com

The directing influence of each substituent can be summarized as follows:

Hydroxyl (-OH) Group: This is a powerful activating group and a strong ortho-, para-director. pressbooks.publibretexts.org Its activating nature stems from the ability of its lone pair electrons to donate into the aromatic π-system via resonance, which outweighs its electron-withdrawing inductive effect. libretexts.org

Chlorine (-Cl) Atom: Halogens are deactivating groups due to their strong electron-withdrawing inductive effect. However, they are also ortho-, para-directors because their lone pair electrons can participate in resonance, stabilizing the intermediate carbocation for ortho and para attack. libretexts.orglibretexts.org

Aryl Group: The adjacent phenyl ring acts as a weak activating group and is also an ortho-, para-director.

In the this compound molecule, the hydroxyl group at the C3 position is the most influential director. It strongly activates the ring towards electrophilic attack at its ortho positions (C2 and C4) and its para position (C6). The C2 position is already substituted with a chlorine atom. Therefore, incoming electrophiles will be predominantly directed to the C4 and C6 positions. The chlorine atom at C2 directs to its para position (C5), but this is meta to the much more powerful hydroxyl director, making substitution at C5 less favorable. masterorganicchemistry.com Consequently, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to yield 4- and 6-substituted products. youtube.com

Substituent at PositionTypeReactivity EffectDirecting Effect
C3 (-OH)HydroxylStrongly ActivatingOrtho, Para (to C2, C4, C6)
C2 (-Cl)HalogenWeakly DeactivatingOrtho, Para (to C1, C5)
C1 (Aryl)ArylWeakly ActivatingOrtho, Para (to C2, C6)

The phenolic hydroxyl groups are key sites for derivatization, allowing for the modification of the compound's physical and chemical properties.

Etherification: This reaction converts the hydroxyl groups into ethers. A common method is the Williamson ether synthesis, which involves deprotonating the phenol (B47542) with a base (e.g., potassium carbonate) followed by reaction with an alkyl halide (e.g., methyl iodide) to form an ether. organic-chemistry.org For more complex diaryl ethers, copper-catalyzed methods like the Chan-Lam or Ullmann couplings can be employed, which are effective even for sterically hindered phenols. nih.govacs.org Microwave-assisted synthesis can also provide a rapid method for the etherification of hindered phenols. researchgate.net

Esterification: The hydroxyl groups can be readily converted to esters by reaction with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine. nih.govorganic-chemistry.org For example, treatment with acetic anhydride (B1165640) would yield the corresponding diacetate ester. These reactions are often high-yielding and proceed under mild conditions. nih.gov

Reaction TypeTypical ReagentsProduct Functional Group
EtherificationAlkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃)Alkoxy (-OR)
EsterificationAcyl Halide (e.g., CH₃COCl) or Anhydride ((CH₃CO)₂O), BaseEster (-OCOR)

The chlorine atoms attached to the biphenyl rings are relatively unreactive towards traditional nucleophilic aromatic substitution. However, they serve as excellent handles for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. thermofishersci.in These reactions often require the prior protection of the acidic phenolic groups to prevent interference with the catalytic cycle.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a highly versatile method for forming new carbon-carbon bonds. youtube.com The chlorine centers can be coupled with a wide range of aryl or vinyl boronic acids or esters to introduce new aromatic or unsaturated moieties at the 2 and 2' positions. researchgate.netmdpi.comrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction allows for the introduction of primary or secondary amines at the chlorine-bearing positions, providing access to a variety of substituted biphenyl amines. nih.gov

Other Couplings: Other important cross-coupling reactions include the Sonogashira coupling (with terminal alkynes), Hiyama coupling (with organosilicon compounds), and Stille coupling (with organotin compounds), each offering unique capabilities for modifying the biphenyl scaffold. sigmaaldrich.comnih.gov

Reaction NameCatalystCoupling PartnerBond Formed
Suzuki-MiyauraPalladiumOrganoboron compoundC-C
Buchwald-HartwigPalladiumAmineC-N
SonogashiraPalladium/CopperTerminal AlkyneC-C (sp)
HiyamaPalladiumOrganosilicon compoundC-C

Redox Chemistry and Oxidation-Reduction Pathways

The this compound molecule can undergo both oxidation of its phenolic rings and reduction at the chlorine centers or the aromatic system itself.

Phenols are susceptible to oxidation, which can lead to the formation of quinones or related structures. The oxidation of diols, particularly catechols and hydroquinones, is a common route to quinones. While the 3,3'-diol arrangement in the target molecule does not lend itself to the direct formation of simple benzoquinones, oxidation can still proceed.

Oxidizing agents such as o-iodoxybenzoic acid (IBX) or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are effective for the oxidation of phenols. nih.govnih.gov The reaction with IBX can regioselectively convert phenols into o-quinones through a double oxidation process. nih.gov High-potential quinones like DDQ are powerful oxidants that can promote hydride abstraction or participate in aerobic oxidation cycles. nih.gov Electrochemical methods also offer a green alternative for the oxidation of phenols to quinones. beilstein-journals.org The oxidation of this compound is expected to produce complex quinone-like structures, potentially involving intramolecular coupling or oligomerization. The reaction mechanism often proceeds through radical intermediates, especially when oxidizing phenols to quinones. youtube.com

The molecule offers several sites for reduction, including the carbon-chlorine bonds and the aromatic rings.

Reductive Dechlorination: The carbon-chlorine bonds can be cleaved through catalytic hydrodechlorination. This process typically employs a palladium catalyst (e.g., Pd/C) with a hydrogen source, such as hydrogen gas, to replace the chlorine atoms with hydrogen. tandfonline.comnih.gov This transformation would yield [1,1'-biphenyl]-3,3'-diol. This type of reaction is relevant in both organic synthesis and the environmental remediation of polychlorinated biphenyls (PCBs). nih.govnih.govresearchgate.net

Aromatic Ring Hydrogenation: The benzene (B151609) rings can be reduced to cyclohexane (B81311) rings via catalytic hydrogenation. tcichemicals.com This typically requires more forcing conditions than dechlorination, such as higher pressures and temperatures or more active catalysts like rhodium or ruthenium. tcichemicals.comyoutube.com Complete hydrogenation would result in the formation of 2,2'-dichloro-[1,1'-bicyclohexyl]-3,3'-diol.

Birch Reduction: This reaction uses an alkali metal in liquid ammonia (B1221849) with an alcohol to reduce aromatic rings to 1,4-cyclohexadienes. youtube.com The electron-donating character of the hydroxyl groups would influence the regioselectivity of the reduction.

Reaction TypeTypical Reagents/CatalystSite of ReactionProduct
Reductive DechlorinationH₂, Pd/CC-Cl bonds[1,1'-biphenyl]-3,3'-diol
Aromatic HydrogenationH₂, Rh/C or Ru/C (high pressure)Aromatic rings2,2'-Dichloro-[1,1'-bicyclohexyl]-3,3'-diol
Birch ReductionNa, NH₃ (l), EtOHAromatic ringsDichloro-dihydro-[1,1'-biphenyl]-diols

Reactivity in Heterocyclic Compound Synthesis

A comprehensive review of scientific literature and chemical databases reveals a notable absence of documented research on the utilization of this compound as a direct building block for the synthesis of nitrogen-containing heterocycles, including cinnolines. While the synthesis of heterocyclic compounds is a vast and well-explored area of organic chemistry, the specific application of this particular dichlorobiphenyldiol in the formation of nitrogenous ring systems does not appear to be established in published studies.

The inherent structure of this compound, featuring hydroxyl and chloro substituents on a biphenyl scaffold, theoretically presents possibilities for various cyclization reactions. The phenolic hydroxyl groups could potentially undergo reactions such as etherification or condensation, while the chloro groups could be subject to nucleophilic substitution, both of which are common strategies in heterocycle synthesis. For instance, intramolecular cyclization reactions involving the hydroxyl groups and other introduced functionalities, or intermolecular reactions with nitrogen-containing reagents, could be envisioned as potential pathways to form heterocyclic structures.

However, despite these theoretical possibilities, there are no specific and detailed research findings available that demonstrate the successful application of this compound in the synthesis of cinnolines or other related nitrogen-containing heterocycles. Consequently, no data tables detailing reaction conditions, yields, or specific products for such transformations can be provided at this time. Further experimental investigation would be required to explore and establish the reactivity of this compound in this context and to determine its utility as a precursor for the synthesis of novel heterocyclic compounds.

Based on a comprehensive search for scientific literature, detailed theoretical and computational studies specifically focused on the compound This compound are not publicly available. Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline.

The specified sections and subsections require detailed data from quantum chemical investigations, including:

Electronic Structure and Frontier Molecular Orbitals (FMO): This would require specific calculations of HOMO-LUMO energies and orbital distributions for this exact molecule.

Spectroscopic Property Prediction and Validation: This necessitates computational predictions of spectra (e.g., NMR, IR, UV-Vis) and their comparison with experimental data, which are not found in the available literature.

Acidity and Basicity Predictions: This involves specific pKa or proton affinity calculations that have not been published for this compound.

Transition State Analysis: Elucidating mechanistic pathways would require dedicated studies on reactions involving this compound, including the calculation of transition state energies.

Solvent Effects on Reactivity and Conformation: This requires computational modeling of the compound in various solvents to understand its behavior, data for which is unavailable.

While the search results contain general descriptions of theoretical methods like Density Functional Theory (DFT) and discuss computational analyses of structurally related compounds (such as other biphenyl derivatives or diols), there is no specific data to populate the requested article for this compound. bhu.ac.inscirp.orgresearchgate.netnih.gov Constructing the article without this specific information would lead to speculation and scientific inaccuracy, violating the core requirements of the request.

Theoretical and Computational Chemistry of 2,2 Dichloro 1,1 Biphenyl 3,3 Diol

Structure-Property Relationship Modeling

Influence of Chlorination and Hydroxylation on Electronic and Steric Properties

The substitution pattern of 2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol has a profound impact on its molecular geometry and electronic landscape. The presence of chlorine atoms at the 2 and 2' positions (ortho to the inter-ring bond) introduces significant steric hindrance. This steric repulsion between the bulky chlorine atoms forces the two phenyl rings to twist out of planarity, resulting in a larger dihedral angle compared to unsubstituted biphenyl (B1667301). This deviation from planarity disrupts the π-electron conjugation across the biphenyl system, which in turn influences the molecule's electronic properties. Computational studies on related ortho-substituted biphenyls have shown that the energy barrier to rotation around the central carbon-carbon bond is significantly increased, making the molecule more rigid. libretexts.org

The hydroxyl groups at the 3 and 3' positions primarily exert an electronic influence. As electron-donating groups, they increase the electron density of the aromatic rings, particularly at the ortho and para positions relative to the hydroxyl groups. This can affect the molecule's reactivity towards electrophiles and its ability to participate in intermolecular interactions, such as hydrogen bonding. Furthermore, the interplay between the electron-withdrawing nature of the chlorine atoms and the electron-donating nature of the hydroxyl groups creates a complex charge distribution across the molecule. Computational analyses, such as the calculation of molecular electrostatic potential (MEP), can map these regions of positive and negative charge, providing insights into potential sites for intermolecular interactions. nih.gov

PropertyInfluence of 2,2'-Dichlorination (Steric Effect)Influence of 3,3'-Dihydroxylation (Electronic Effect)Combined Effect on this compound
Dihedral Angle Significantly increases the angle due to steric repulsion between chlorine atoms.Minor influence on the dihedral angle.A large, non-planar dihedral angle is expected, leading to a twisted conformation.
Rotational Barrier Substantially increases the energy barrier to rotation around the C-C single bond. libretexts.orgMinor influence on the rotational barrier.A high rotational barrier, resulting in conformational rigidity.
π-Conjugation Decreases conjugation between the two phenyl rings due to the non-planar structure.Can enhance electron density in the rings, but the effect on conjugation across the rings is limited by the large dihedral angle.Overall reduced π-conjugation compared to a planar biphenyl system.
Electron Density Chlorine's inductive effect withdraws electron density from the ring.Hydroxyl groups donate electron density to the ring through resonance.A complex charge distribution with electron-poor regions near the chlorine atoms and electron-rich regions influenced by the hydroxyl groups.
Intermolecular Interactions The chlorine atoms can participate in halogen bonding.The hydroxyl groups are strong hydrogen bond donors and acceptors.The molecule has the potential for a variety of specific intermolecular interactions, including hydrogen and halogen bonding.

Conformation-Reactivity Correlations

The conformation of this compound, primarily defined by the dihedral angle between the phenyl rings, is intrinsically linked to its chemical reactivity. The twisted geometry resulting from the ortho-chloro substituents has several important consequences.

Firstly, the reduced π-conjugation between the rings means that the two aromatic rings behave more like independent substituted benzene (B151609) rings rather than a single, fully conjugated system. This can influence the regioselectivity of chemical reactions, as the electronic effects of the substituents on one ring are less effectively transmitted to the other.

Secondly, the specific three-dimensional shape of the molecule can dictate how it interacts with other molecules, such as biological receptors or catalysts. The steric bulk of the chlorine atoms can hinder the approach of reactants to certain parts of the molecule, a phenomenon known as steric shielding. For example, reactions targeting the hydroxyl groups or the adjacent carbon atoms may be sterically hindered.

Computational modeling can be employed to explore the potential energy surface of the molecule as a function of the dihedral angle. This allows for the identification of the lowest energy (most stable) conformation and the energy barriers between different conformations. By examining the electronic properties (such as frontier molecular orbital energies - HOMO and LUMO) and the steric accessibility of different sites in the stable conformation, a correlation between the molecule's preferred shape and its likely chemical reactivity can be established. nih.gov

Below is a table outlining the expected correlations between the conformation of this compound and its reactivity.

Conformation-Dependent FeatureImplication for Reactivity
Large Dihedral Angle The two phenyl rings are electronically somewhat decoupled, potentially leading to regioselective reactions on one ring without significantly affecting the other.
Steric Hindrance from Ortho-Chlorines Access to the 2, 2', and adjacent positions is sterically hindered, potentially reducing the rate of reactions at these sites.
Accessibility of Hydroxyl Groups The orientation of the hydroxyl groups in the lowest energy conformer will determine their availability for intermolecular interactions and chemical reactions.
Rigid Structure (High Rotational Barrier) The molecule is less likely to adopt different conformations to facilitate a reaction, meaning the reactivity is largely determined by the properties of the ground-state conformer.

Coordination Chemistry and Catalysis Applications of 2,2 Dichloro 1,1 Biphenyl 3,3 Diol and Its Derivatives

Ligand Design and Metal Complexation Studies

The coordination behavior of 2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol is dictated by its functional groups, which allow for robust interactions with various metal centers.

Chelation Properties via Hydroxyl and Halogen Functionalities

The primary mode of metal binding for this compound involves the two hydroxyl groups. Upon deprotonation, the resulting phenoxide oxygens act as a bidentate chelating agent, forming stable complexes with a wide array of transition metals. nih.govnih.gov This chelation is fundamental to its role as a ligand scaffold.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with biphenol-type ligands is typically achieved through the reaction of the ligand with a suitable metal precursor, such as a metal salt or an organometallic compound. nih.govnih.govtsijournals.com The reaction is generally carried out in an appropriate solvent under an inert atmosphere. mdpi.com

Parameter Typical Conditions Reference
Metal Precursors Metal acetates (e.g., Co(OAc)₂), Metal chlorides (e.g., PdCl₂), Organometallics nih.govrsc.orgresearchgate.net
Ligand State Neutral ligand with a base, or pre-formed lithium/sodium salt nih.gov
Solvents Ethanol, Dichloromethane (DCM), Diethyl ether, Dimethylformamide (DMF) nih.govtsijournals.commdpi.commdpi.com
Reaction Temp. Room temperature to elevated temperatures (e.g., 50-110 °C) nih.govmdpi.com
Atmosphere Inert (Argon or Nitrogen) mdpi.com

The resulting metal complexes are characterized using a suite of analytical techniques to confirm their composition, structure, and properties.

Technique Information Obtained Reference
Elemental Analysis Confirms the stoichiometric composition (M:L ratio) of the complex. tsijournals.comresearchgate.net
Infrared (IR) Spectroscopy Monitors the coordination to the metal via shifts in the O-H band (disappearance upon deprotonation) and C-O stretching frequencies. mdpi.comresearchgate.netsemanticscholar.org
NMR Spectroscopy (¹H, ¹³C) Provides information on the ligand structure within the complex in solution. researchgate.netsemanticscholar.org
UV-Visible Spectroscopy Investigates the electronic transitions within the complex, including ligand-to-metal charge transfer bands. researchgate.netsemanticscholar.org
Mass Spectrometry Determines the mass-to-charge ratio, confirming the molecular weight of the complex. researchgate.net
Single-Crystal X-ray Diffraction Provides the definitive solid-state structure, including bond lengths, bond angles, and overall coordination geometry. nih.govmdpi.com
Molar Conductance Determines the electrolytic nature of the complexes in solution. tsijournals.com tsijournals.com

Supramolecular Architectures with Metal Centers

The defined geometry of metal-ligand coordination, combined with secondary intermolecular forces, allows complexes of this compound to act as building blocks for larger, self-assembled supramolecular structures. nih.govgla.ac.uk In these architectures, the metal ions serve as directional nodes, while the biphenyl (B1667301) ligands act as linkers connecting these nodes. nih.govnih.gov

The formation of these extended networks is driven by non-covalent interactions such as hydrogen bonding (if the hydroxyl groups are not fully deprotonated or if solvent molecules are involved) and π–π stacking between the aromatic rings of the biphenyl backbones. researchgate.net The chlorine substituents can also contribute through halogen bonding, further directing the assembly process. rsc.org Depending on the coordination geometry of the metal and the flexibility of the ligand, these interactions can lead to the formation of diverse architectures, including one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. nih.govresearchgate.netrsc.org The study of related dihydroxybiphenyl compounds has confirmed the importance of π–π stacking and hydrogen bonding in their crystal packing. nih.gov

Applications in Asymmetric Catalysis

The most significant application of ligands derived from the this compound scaffold is in the field of asymmetric catalysis, where their unique structural features are exploited to control the stereochemical outcome of chemical reactions.

Chiral Ligand Development for Enantioselective Transformations

Substituted biphenyls lacking a plane of symmetry exhibit axial chirality due to restricted rotation (atropisomerism) around the single bond connecting the two aryl rings. This property is the foundation for their use in asymmetric catalysis. nih.gov The development of axially chiral biphenyl ligands and catalysts allows for high reactivity and enantioselectivity in a variety of chemical transformations. nih.gov

The this compound framework is a type of "BIPOL" (biphenyldiol) core that can be systematically modified to fine-tune its catalytic performance. nih.gov The substituents on the biphenyl backbone play distinct roles:

2,2'-Substituents (Cl): These groups are crucial for hindering rotation around the C-C bond, thereby ensuring the stability of the chiral axis. They also create a defined chiral pocket around the metal center.

3,3'-Substituents (OH): These are the primary anchoring points for the metal and can be further derivatized to create different classes of ligands, such as phosphoramidites, diphosphines, or chiral phosphoric acids. nih.gov

Other Positions (5,5', 6,6'): Modification at these positions can adjust the steric bulk and electronic properties of the ligand, which in turn influences the activity and enantioselectivity of the resulting catalyst. nih.gov

Research has shown that systematic variation of these substituents allows for the creation of a diverse library of ligands, enabling the optimization of catalysts for specific enantioselective transformations. nih.govresearchgate.net

Role in Transition Metal-Catalyzed Organic Reactions (e.g., Cross-Couplings, Cycloadditions)

Ligands derived from the this compound scaffold have proven effective in several key transition metal-catalyzed reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming C-C bonds. rsc.orglibretexts.org The efficiency of these reactions is highly dependent on the supporting ligand. Bulky, electron-rich phosphine (B1218219) ligands, often derived from biaryl scaffolds, are particularly effective. nih.gov These ligands promote the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov The use of such advanced ligands has expanded the scope of cross-coupling to include challenging substrates like unactivated aryl chlorides. nih.gov

Reaction Suzuki-Miyaura Coupling of an Aryl Chloride
Aryl Halide 4-Chloroanisole
Boronic Acid Phenylboronic acid
Catalyst Pd₂(dba)₃
Ligand SPhos (A dialkylbiaryl phosphine)
Base K₃PO₄
Solvent Toluene
Temperature 100 °C
Yield >98%
Data based on representative reactions using advanced biaryl phosphine ligands. nih.gov

Cycloaddition Reactions: Transition metal-catalyzed cycloaddition reactions are atom-economical methods for constructing cyclic molecules. researchgate.netwilliams.edutue.nl The development of asymmetric variants of these reactions is a major goal in organic synthesis. armchemfront.comoaepublish.com Chiral phosphoramidite (B1245037) ligands derived from axially chiral biphenyldiols have been successfully employed in palladium-catalyzed asymmetric cycloadditions. nih.gov These ligands create a chiral environment around the palladium center, directing the approach of the substrates to yield one enantiomer of the product preferentially. Gold-catalyzed cycloadditions have also emerged as a powerful synthetic tool. beilstein-journals.org

Reaction Asymmetric [3+2] Cycloaddition
Substrate 1 Methyleneindolinone
Substrate 2 An allenoate
Catalyst Pd(OAc)₂
Ligand Phosphoramidite derived from a chiral biphenyldiol
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Enantiomeric Excess (ee) Up to 99%
Data based on representative Pd-catalyzed asymmetric cycloadditions using chiral ligands derived from biphenol scaffolds. nih.gov

Mechanistic Insights into Catalytic Cycles

The catalytic efficacy of this compound and its derivatives hinges on their unique structural and electronic properties. As axially chiral ligands, they create a well-defined, three-dimensional chiral environment around a catalytic center, which is fundamental to achieving high stereoselectivity. The mechanisms through which these biphenyl diols operate can be broadly categorized into two primary modes: coordination to a metal or metalloid center to function as a chiral Lewis acid catalyst, and direct interaction with substrates via hydrogen bonding in organocatalysis.

Lewis Acid Catalysis: Coordination and Activation

In many applications, derivatives of this compound serve as chiral ligands for metal centers such as titanium, zinc, or boron. The catalytic cycle in these systems generally involves the formation of a chiral Lewis acid complex that activates the substrate and orchestrates the stereochemical outcome of the reaction.

A prominent example is the enantioselective addition of nucleophiles, like diethylzinc (B1219324), to aldehydes. nih.govmdpi.com The catalytic cycle typically begins with the reaction between the biphenyl diol ligand and a metal precursor, such as titanium tetraisopropoxide, to form a chiral titanium complex. This active catalyst possesses a well-defined chiral pocket. The aldehyde substrate then coordinates to the Lewis acidic titanium center, which increases the electrophilicity of the carbonyl carbon. Simultaneously, the diethylzinc reagent also associates with the complex. The rigid, chiral environment enforced by the biphenyl diol ligand dictates the facial selectivity of the nucleophilic attack, allowing the ethyl group to be delivered to one specific face of the aldehyde carbonyl. After the carbon-carbon bond formation, the resulting zinc alkoxide product is released, regenerating the chiral titanium catalyst for the next cycle.

Another significant application is the asymmetric Petasis reaction, a multicomponent condensation involving an amine, a carbonyl compound, and an organoboronic acid. nih.govnih.gov Mechanistic studies on related chiral biphenol catalysts suggest a cycle initiated by a ligand exchange between the biphenyl diol and the boronic acid to form a chiral boronate ester. acs.orgscilit.com This species is a key intermediate. Concurrently, the amine and aldehyde react to form an iminium ion. The chiral boronate then transfers its organic group to the iminium ion in a stereocontrolled manner. The specific geometry of the transition state is influenced by the steric and electronic properties of the biphenyl diol catalyst, ultimately determining the enantioselectivity of the resulting α-amino acid product.

Table 1: Representative Data for Biphenyl Diol-Catalyzed Asymmetric Additions This table presents illustrative data from studies on related chiral biphenol/biaryl diol catalysts to demonstrate typical performance in mechanistically relevant reactions.

Reaction Type Catalyst System Substrates Yield (%) Enantiomeric Excess/Ratio Ref.
Diethylzinc Addition Chiral Biphenyldiol / Ti(OiPr)₄ Benzaldehyde, Diethylzinc >95% up to 98% ee nih.gov
Petasis Reaction (S)-VAPOL Ethyl glyoxylate, Dibenzylamine, Alkenyl boronate 71-92% 89:11 - 98:2 er nih.govacs.org
Oxo-Diels-Alder Chiral Atropisomeric Biphenyl Diol Benzaldehyde, Rawal's Diene 41-64% 2-8% ee beilstein-journals.org
Oxo-Diels-Alder Chiral Atropisomeric Biphenyl Diol Trimethylacetaldehyde, Rawal's Diene High 72% ee beilstein-journals.org

Organocatalysis: Activation through Hydrogen Bonding

Derivatives of this compound can also function as potent organocatalysts, obviating the need for a metal center. In these roles, the diol's hydroxyl groups are the key functional elements, activating electrophiles through non-covalent interactions, primarily hydrogen bonding. acs.org

In asymmetric oxo-Diels-Alder reactions, the biphenyl diol catalyst activates the aldehyde dienophile. beilstein-journals.org The proposed mechanism involves the formation of a hydrogen bond between one of the diol's hydroxyl groups and the aldehyde's carbonyl oxygen. beilstein-journals.orgresearchgate.net This interaction lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, making it more susceptible to nucleophilic attack by the diene. The axial chirality of the biphenyl backbone creates a sterically hindered environment that effectively shields one face of the activated aldehyde, directing the diene to approach from the less hindered face. This controlled approach in the transition state is the origin of the high enantioselectivity observed in the cycloaddition product. beilstein-journals.org The product is then released, freeing the diol catalyst to engage in another cycle. The strength and geometry of this hydrogen bonding are crucial and can be fine-tuned by the substituents on the biphenyl scaffold, such as the 2,2'-dichloro groups, which modulate the acidity of the hydroxyl protons.

This mode of activation through hydrogen bonding is a common theme in organocatalysis and highlights the versatility of the biphenyl diol framework in designing catalysts that operate through different mechanistic pathways. acs.org

Advanced Materials Science Applications of 2,2 Dichloro 1,1 Biphenyl 3,3 Diol

Polymer and Liquid Crystal Precursors

While substituted biphenyl (B1667301) diols are a known class of monomers for specialty polymers and liquid crystals, no specific studies detailing the use of 2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol for these purposes were identified.

Incorporation into Polymeric Backbones

The diol functional groups on this compound suggest its potential as a monomer in step-growth polymerization. Theoretically, it could react with dicarboxylic acids or their derivatives to form polyesters, or with phosgene to produce polycarbonates. The presence of chlorine atoms on the biphenyl backbone would be expected to influence the final polymer's properties, potentially enhancing thermal stability, flame retardancy, and modifying its solubility and optical characteristics. However, a search of scientific literature did not retrieve any specific examples or data regarding the synthesis or properties of polymers derived from this specific monomer. For instance, while studies on polyarylates derived from 2,2'-dihydroxy-1,1'-binaphthyl and biphenyl-2,2'-diol exist, showing how the biphenyl unit affects properties like the glass transition temperature, similar data for its dichlorinated counterpart is not available ntu.edu.tw.

Design of Specialty Polymers with Tunable Properties

The rigid biphenyl unit and the presence of chloro-substituents in this compound make it a candidate for creating polymers with a high refractive index and specific thermal properties. The axial chirality of the biphenyl core could also be exploited to create polymers with unique optical activity. Despite this potential, no published research was found that focused on the design and synthesis of specialty polymers using this compound to tune specific material properties.

Optoelectronic and Photonic Material Development

The biphenyl core is a well-known chromophore, and its derivatives are often explored for optoelectronic applications. However, specific data on the photophysical properties of this compound is absent in the available literature.

Luminophore and Fluorescent Material Synthesis

Biphenyl derivatives can be highly fluorescent and are used as building blocks for more complex luminophores. The substitution pattern, including the hydroxyl and chlorine groups on this compound, would modulate the electronic structure and thus its absorption and emission characteristics. Research on other functionalized biphenyls and related structures like BODIPYs with 2,2'-biphenol units demonstrates the potential of this class of compounds in creating highly emissive materials nih.gov. Nevertheless, no studies were found that specifically synthesize or characterize the fluorescent properties of this compound or its direct derivatives as luminophores.

Components for Organic Light-Emitting Diodes (OLEDs)

Materials based on biphenyl units are frequently used in OLEDs as hosts for phosphorescent emitters, or as components of electron-transporting or hole-blocking layers google.comresearchgate.netrsc.org. The properties of this compound, such as its potential for forming stable amorphous films and its electronic energy levels, would determine its suitability for such applications. A comprehensive search, however, did not locate any reports of its synthesis or integration into OLED device architectures.

Advanced Sensor Development

The diol moiety in a sterically defined biphenyl structure provides a potential binding site for analytes, making it a candidate for chemosensor development. The binding of a target molecule could induce a change in the compound's fluorescence or other optical properties.

Research into fluorescent sensors often utilizes recognition elements that can interact with specific analytes. For instance, diol groups are known to interact with boronic acids, a principle used in many sensors for saccharides and other biological molecules. The 3,3'-diol configuration on the dichlorobiphenyl scaffold could theoretically be used for selective binding. However, no literature was found that describes the design, synthesis, or application of this compound as a chemical sensor for any specific analyte. While there is extensive research on fluorescent sensors for various ions and biomolecules, none of the reviewed studies employed this particular compound rsc.orgnih.govnih.gov.

Chemo- and Biosensor Probes

The development of chemosensors and biosensors often relies on molecules with specific structural and electronic properties that can be tailored for the selective detection of analytes. While the biphenyl scaffold is a common structural motif in the design of fluorescent and electrochemical probes, the specific derivative, this compound, has not been a focus of published research in this area.

Generally, the functionalization of biphenyl diols can lead to the creation of ligands for metal ions or recognition sites for biological molecules. The hydroxyl groups can be modified to introduce fluorophores or electroactive moieties, and the chlorine atoms can influence the electronic properties and steric conformation of the molecule. These are key considerations in the rational design of sensor probes.

However, without specific studies on this compound, it is not possible to provide detailed research findings, data on its performance as a sensor, or examples of its application in detecting specific chemical or biological species. The scientific community has not yet reported the synthesis of chemosensor or biosensor probes derived from this specific compound. Therefore, data tables on its sensing capabilities, such as detection limits, selectivity, and response times, are not available.

Further research would be required to explore the potential of this compound as a precursor or a core component in the design of novel chemo- and biosensors. Such studies would need to investigate its coordination chemistry, photophysical properties upon functionalization, and its interactions with various analytes to determine its viability for sensor applications.

Environmental and Degradation Studies of Dichlorinated Biphenyldiols

Pathways of Environmental Transformation and Degradation

The environmental transformation of 2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol can occur through several physical, chemical, and biological processes. These pathways determine the compound's persistence, potential for bioaccumulation, and the nature of the resulting byproducts.

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy. For chlorinated aromatic compounds like this compound, this process can be a significant pathway of transformation in atmospheric and aquatic environments. Studies on related compounds, such as decachlorobiphenyl (B1669993) (PCB-209), show that photodegradation on solid surfaces can proceed through stepwise hydrodechlorination (replacement of chlorine with hydrogen), hydroxyl radical addition, and cleavage of the C-C bond between the biphenyl (B1667301) rings. nih.gov

The presence of photocatalysts like titanium dioxide (TiO2) can significantly accelerate the degradation of PCBs in water, leading to the formation of hydroxylated intermediates. acs.org The primary mechanism often involves the generation of highly reactive hydroxyl radicals (•OH) that attack the aromatic ring. nih.govresearchgate.net For this compound, photolytic degradation could potentially lead to further hydroxylation, dechlorination, or ring cleavage, altering its chemical structure and toxicity.

Microbial degradation is a key process in the environmental breakdown of biphenyl and its chlorinated derivatives. nii.ac.jp Aerobic bacteria, such as those from the genera Pseudomonas, Burkholderia, and Comamonas, are known to metabolize PCBs through a well-characterized biphenyl catabolic pathway. nih.gov This pathway is initiated by the enzyme biphenyl dioxygenase (BPDO), which incorporates two oxygen atoms into the aromatic ring to form a cis-dihydrodiol. nih.govnih.gov

While direct studies on this compound are limited, research on analogous compounds provides valuable insights. For instance, the bacterium Comamonas testosteroni B-356 can metabolize 2,2'-dihydroxybiphenyl. The process is initiated by BPDO, leading to the formation of 2,3,2'-trihydroxybiphenyl. nih.gov It has also been noted that the dihydrodiol metabolite from the dioxygenation of 2,2'-dichlorobiphenyl (B50601) is stable enough to be detected, suggesting a similar initial enzymatic attack is plausible for this compound. nih.gov This initial step is followed by dehydrogenation to form a catechol-like structure, which is then a substrate for ring-cleavage dioxygenases.

Table 1: Key Enzymes in the Bacterial Biphenyl Catabolic Pathway and Their Functions
EnzymeAbbreviationFunctionReference
Biphenyl DioxygenaseBphACatalyzes the initial dihydroxylation of the biphenyl ring to form a cis-dihydrodiol. Its substrate specificity is a key determinant of the range of PCBs a bacterium can degrade. nih.gov
Dihydrodiol DehydrogenaseBphBOxidizes the cis-dihydrodiol to a dihydroxybiphenyl (a catechol derivative).
2,3-Dihydroxybiphenyl DioxygenaseBphCCatalyzes the meta-cleavage of the dihydroxylated aromatic ring, breaking the biphenyl structure. nii.ac.jp
HOPDA HydrolaseBphDHydrolyzes the ring cleavage product to yield a chlorobenzoic acid and a five-carbon aliphatic acid.

Identification of Degradation and Metabolite Products

Identifying the products of degradation is essential for understanding the complete transformation pathway and assessing the environmental risk of the resulting compounds, which may be more or less toxic than the parent molecule. nih.gov

Laccases are copper-containing oxidase enzymes secreted by various fungi, particularly white-rot fungi like Trametes versicolor, that can degrade a wide range of phenolic compounds, including OH-PCBs. nih.govnih.gov These enzymes catalyze one-electron oxidation of the substrate, leading to the formation of radicals that can undergo further reactions, including polymerization or cleavage. nih.gov

The degradation rate of OH-PCBs by laccases is influenced by the degree and pattern of chlorination; higher chlorinated congeners are generally less susceptible to degradation. nih.govnih.gov However, the activity of laccases can be significantly enhanced by the presence of small molecules called mediators. These mediators are oxidized by the laccase and, in their oxidized form, can then react with the target compound, expanding the range of substrates that can be degraded. nih.gov

Table 2: Mediators Enhancing Laccase Degradation of Hydroxylated PCBs
Mediator CompoundEffect on DegradationReference
2,2,6,6-tetramethylpiperidine-N-oxy radical (TEMPO)Enhanced degradation of tetra- to hexa-chloro hydroxy PCBs by laccase from T. versicolor. nih.gov
1-hydroxybenzotriazole (HBT)Enhanced degradation of various hydroxy PCBs. nih.gov
2,2'-azino-bis(3-ethylbenzthiazoline sulfonic acid) diammonium salt (ABTS)Enhanced degradation of various hydroxy PCBs. nih.gov
4-ethyl-2-methoxyphenolEnhanced degradation of various hydroxy PCBs. nih.gov

Metabolism of a hydroxy-pentachlorobiphenyl by laccase has been shown to produce dimers with either C-O or C-C bonds, indicating that polymerization is a key transformation pathway. nih.gov

In aqueous systems, the transformation of chlorinated aromatic compounds can be driven by advanced oxidation processes (AOPs), which generate highly reactive species. For example, electrochemical systems can produce both reductive species (like atomic hydrogen, H*) and oxidative species (like hydroxyl radicals, •OH) that can degrade chlorinated compounds. acs.org

For a compound like this compound, degradation in such systems would likely involve a combination of dechlorination and oxidation. Reductive dechlorination could sequentially remove chlorine atoms, while oxidation by hydroxyl radicals could lead to further hydroxylation or ring-opening products. acs.org The specific transformation products would depend on the reaction conditions, such as pH and the presence of catalysts. acs.org During water treatment processes like chlorination, there is also a potential for the incorporation of additional chlorine atoms into aromatic systems, although degradation is the more expected outcome for a compound already containing hydroxyl groups. acs.org

Fundamental Insights into Persistence and Remediation Potential

The environmental persistence of this compound is influenced by its chemical structure. The presence of chlorine atoms generally increases the stability and recalcitrance of biphenyl compounds. However, the hydroxyl groups can make the molecule more susceptible to oxidative enzymatic attack compared to its non-hydroxylated PCB parent. nih.govnih.gov OH-PCBs are generally more water-soluble than PCBs, which may affect their transport and bioavailability in the environment. acs.org

The remediation potential for this compound lies primarily in bioremediation approaches. The demonstrated ability of bacterial dioxygenases to initiate the breakdown of related compounds and the capacity of fungal laccases to transform a wide range of OH-PCBs highlight promising biological treatment strategies. nih.govnih.gov The use of laccase-mediator systems, in particular, shows potential for overcoming the resistance of more highly chlorinated compounds to degradation. nih.gov Further research into isolating and engineering microorganisms or enzymes with high specificity and efficiency for dichlorinated biphenyldiols could lead to effective in-situ or ex-situ remediation technologies.

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